molecular formula C9H16NNaO4S B6198489 sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate CAS No. 2694069-58-2

sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate

Cat. No.: B6198489
CAS No.: 2694069-58-2
M. Wt: 257.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, with a sulfinate group in the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a pyrrolidine derivative. One common method is the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The sulfinate group can be introduced through sulfonylation reactions using reagents like sodium sulfinate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve mild temperatures and neutral to slightly basic pH .

Major Products

The major products formed from these reactions include sulfonates, thiols, sulfides, sulfonamides, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and have applications in various fields .

Mechanism of Action

The mechanism of action of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The sulfinate group can participate in redox reactions, nucleophilic substitutions, and other transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is unique due to the combination of the tert-butoxycarbonyl protecting group and the sulfinate functionality on a pyrrolidine ring. This combination provides distinct reactivity patterns and makes the compound valuable in specific synthetic applications .

Properties

CAS No.

2694069-58-2

Molecular Formula

C9H16NNaO4S

Molecular Weight

257.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.